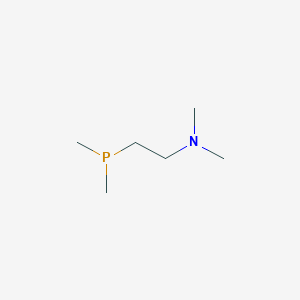
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI): is an organophosphorus compound with the molecular formula C6H16NP . This compound is characterized by the presence of a phosphino group and an amine group, making it a versatile ligand in coordination chemistry. It is commonly used in the synthesis of various metal complexes due to its ability to donate electrons through both the phosphorus and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Reaction with Methylmagnesium Iodide:
Reactants: 1,2-bis(dichlorophosphino)ethane and methylmagnesium iodide.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at around 0°C to 25°C.
Equation: [ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
-
Alkylation of Sodium Dimethylphosphide:
Reactants: Sodium dimethylphosphide and an appropriate alkyl halide.
Reaction Conditions: The reaction is conducted under an inert atmosphere, typically at room temperature.
Equation: [ \text{NaPMe}_2 + \text{R-X} \rightarrow \text{Me}_2\text{P-R} + \text{NaX} ]
Industrial Production Methods:
Industrial production of Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) often involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and oxygen.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: The major product is the corresponding phosphine oxide.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are conducted under an inert atmosphere at low temperatures.
Products: The major product is the reduced phosphine.
-
Substitution:
Reagents: Various alkyl halides or acyl halides.
Conditions: Reactions are carried out in the presence of a base such as triethylamine.
Products: The major products are substituted phosphines or amines.
Aplicaciones Científicas De Investigación
Chemistry: Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis and materials science.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It can also be used to synthesize metal-based drugs with potential therapeutic applications.
Medicine: The compound’s ability to form stable metal complexes makes it a candidate for the development of metal-based pharmaceuticals. These complexes can be used in imaging and as therapeutic agents.
Industry: In the industrial sector, Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) involves its ability to donate electrons through both the phosphorus and nitrogen atoms. This dual electron-donating capability allows it to form stable complexes with metal ions. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved include coordination to the metal center, which can enhance the reactivity and selectivity of the metal in catalytic processes.
Comparación Con Compuestos Similares
- 1,2-Bis(dimethylphosphino)ethane
- 1,2-Bis(diphenylphosphino)ethane
- Tetramethylethylenediamine
Comparison:
- 1,2-Bis(dimethylphosphino)ethane: Similar in structure but has two phosphino groups instead of one phosphino and one amine group. It is more rigid and less flexible in forming complexes.
- 1,2-Bis(diphenylphosphino)ethane: Contains bulkier phenyl groups, making it less basic but more air-stable.
- Tetramethylethylenediamine: Contains two amine groups instead of phosphino groups, making it less effective in forming stable metal complexes.
Uniqueness: Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is unique due to its dual electron-donating capability through both phosphorus and nitrogen atoms, providing versatility in forming stable metal complexes with a wide range of transition metals.
Propiedades
Número CAS |
154781-52-9 |
|---|---|
Fórmula molecular |
C6H16NP |
Peso molecular |
133.17 g/mol |
Nombre IUPAC |
2-dimethylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H16NP/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 |
Clave InChI |
MUOQGMMQUSHAOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCP(C)C |
SMILES canónico |
CN(C)CCP(C)C |
Sinónimos |
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















